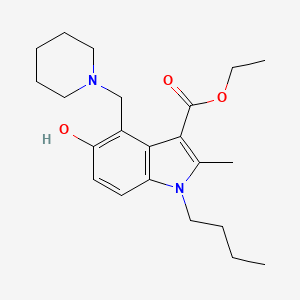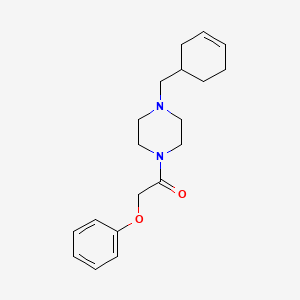![molecular formula C16H18ClNO B5204251 (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2C-B-FLY, and it is a derivative of phenethylamine. The purpose of
Mécanisme D'action
The mechanism of action of (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine is not fully understood. However, it is believed to act on the serotonergic system, which is involved in regulating mood, cognition, and perception. This compound has been shown to bind to serotonin receptors, specifically the 5-HT2A receptor, which is thought to be responsible for the psychedelic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine are not fully understood. However, it has been shown to produce psychedelic effects, including altered perception, mood, and cognition. It has also been shown to produce changes in brain activity, including increased activity in the default mode network, which is involved in self-referential thinking.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine in lab experiments is its potential as a research tool for investigating the serotonergic system and its role in mental health disorders. However, one limitation of using this compound is its potential for abuse and misuse, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research involving (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine. One area of research is the investigation of its potential as a therapeutic agent for the treatment of mental health disorders. Another area of research is the investigation of its effects on brain activity and neural circuits involved in perception, cognition, and mood. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for abuse and misuse.
In conclusion, (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and research tool.
Méthodes De Synthèse
The synthesis of (2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine involves the reaction of 2-(2-methoxyphenyl)ethylamine with 2-chlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps that involve the formation of an imine intermediate, followed by reduction to form the final product.
Applications De Recherche Scientifique
(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine has been studied extensively in scientific research due to its potential applications in various fields. This compound has been shown to have psychedelic properties, and it has been used in studies investigating the effects of psychedelics on the brain. It has also been studied for its potential use as a therapeutic agent for the treatment of various mental health disorders, including depression and anxiety.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-9-5-3-6-13(16)10-11-18-12-14-7-2-4-8-15(14)17/h2-9,18H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGQPPVETQLWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyphenyl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5204170.png)


![2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5204196.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)


![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)